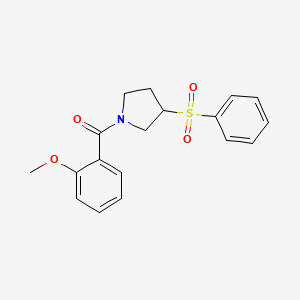

3-(benzenesulfonyl)-1-(2-methoxybenzoyl)pyrrolidine

Description

Properties

IUPAC Name |

[3-(benzenesulfonyl)pyrrolidin-1-yl]-(2-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4S/c1-23-17-10-6-5-9-16(17)18(20)19-12-11-15(13-19)24(21,22)14-7-3-2-4-8-14/h2-10,15H,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAIFRDIHWZLPOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-1-(2-methoxybenzoyl)pyrrolidine typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation reactions using benzenesulfonyl chloride and a suitable base.

Attachment of the 2-Methoxybenzoyl Group: The final step involves the acylation of the pyrrolidine ring with 2-methoxybenzoyl chloride in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-1-(2-methoxybenzoyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl or methoxybenzoyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed

Oxidation: Formation of sulfonic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

3-(benzenesulfonyl)-1-(2-methoxybenzoyl)pyrrolidine has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-1-(2-methoxybenzoyl)pyrrolidine involves its interaction with specific molecular targets. The benzenesulfonyl and methoxybenzoyl groups can interact with enzymes or receptors, modulating their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Analysis and Molecular Properties

A comparative analysis of key analogs is provided below:

† Inferred formula; exact data requires experimental validation.

‡ Estimated based on substituent contributions.

Functional Group and Reactivity Differences

- Target vs. Sulfonyl Chlorides (): The target’s benzenesulfonyl group is part of a sulfonamide linkage (N–SO₂), which is less reactive than the sulfonyl chloride (Cl–SO₂) in . Sulfonyl chlorides are typically used to synthesize sulfonamides via nucleophilic substitution, while sulfonamides exhibit stability and bioactivity .

- Target vs. Tosyl Derivatives (): The p-toluenesulfonyl (tosyl) group in contains a methyl substituent on the benzene ring, enhancing electron-withdrawing effects compared to the unsubstituted benzenesulfonyl group in the target. This may alter solubility and binding interactions in biological systems .

- Target vs. Chiral Analogs (): The compound in features a chiral center at position 2, which is absent in the target unless the pyrrolidine adopts a specific conformation. Chirality significantly impacts pharmacological activity, as enantiomers may exhibit divergent target affinities .

Pharmacological and Physicochemical Insights

- Electronic Effects: The methoxy group in the target’s benzoyl moiety donates electron density via resonance, contrasting with the electron-withdrawing tosyl group in . This difference may influence interactions with enzymes or receptors requiring electron-rich binding pockets.

- Stability: Sulfonamides (target) are hydrolytically stable under physiological conditions, whereas sulfonyl chlorides () are moisture-sensitive. The acyl group in the target may also resist hydrolysis if bonded as an amide .

Biological Activity

3-(benzenesulfonyl)-1-(2-methoxybenzoyl)pyrrolidine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a pyrrolidine ring substituted with a benzenesulfonyl group and a 2-methoxybenzoyl moiety. This unique structure suggests potential interactions with various biological targets, making it a candidate for further investigation.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in biochemical pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Receptor Interaction : It may act on various receptors, modulating signaling pathways that influence cell behavior.

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, targeting bacterial pathogens.

Anticancer Activity

Recent studies have indicated that compounds with similar structures to this compound show promising anticancer activity. For instance, compounds containing pyrrolidine rings have been evaluated for their ability to induce apoptosis in cancer cells:

- Caspase Activation : The activation of caspases, crucial for apoptosis, has been observed in related compounds, indicating that this compound may share this property .

- Selectivity : Research demonstrates selective cytotoxicity towards specific cancer cell lines, suggesting that similar derivatives could be developed as targeted therapies.

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties against various pathogens:

- Inhibition Studies : Compounds structurally related to this compound have shown effectiveness against drug-resistant strains of Staphylococcus aureus and other bacteria .

- Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds indicate significant antimicrobial activity at low concentrations, supporting further exploration of this compound's potential in treating infections .

Data Summary

Case Studies

-

Caspase-3 Interaction :

- A study explored the interaction of pyrrolidine derivatives with caspase-3, revealing that these compounds could enhance apoptotic signaling in HL-60 cells. The binding affinity and stability during molecular dynamics simulations were assessed, indicating a strong interaction that could lead to effective cancer therapies .

-

Antimicrobial Efficacy :

- In vitro evaluations demonstrated that related pyrrolidine compounds exhibited significant antibacterial activity against Mycobacterium tuberculosis and other resistant strains. The study highlighted the importance of structural modifications in enhancing efficacy while maintaining low cytotoxicity to mammalian cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(benzenesulfonyl)-1-(2-methoxybenzoyl)pyrrolidine, and how can reaction efficiency be monitored?

- Methodological Answer : A foundational approach involves coupling 2-methoxybenzoyl chloride with pyrrolidine derivatives under basic conditions (e.g., pyridine or KOH as catalysts) . For the benzenesulfonyl group, sulfonylation can be achieved using benzenesulfonyl chloride in the presence of a base like potassium carbonate. Reaction progress is monitored via TLC, with extraction and purification using ethyl acetate and MgSO₄ drying . Yield optimization requires precise control of reaction time (e.g., 20 hours at 150°C) and stoichiometric ratios (e.g., 1:1.05 molar excess of sulfonylating agent) .

Q. How is structural characterization of this compound performed using spectroscopic techniques?

- Methodological Answer : ¹H NMR in DMSO-d₆ is critical for confirming substituent positions. Key signals include aromatic protons (δ 7.35–7.29 ppm for ortho/meta positions), methoxy groups (δ 3.3–3.3 ppm), and pyrrolidine ring protons (δ 1.96–3.30 ppm) . Mass spectrometry (ESI-MS) validates molecular weight (e.g., calculated for C₁₈H₁₉NO₄S: 345.11 g/mol), while IR spectroscopy confirms carbonyl (C=O, ~1650 cm⁻¹) and sulfonyl (S=O, ~1350 cm⁻¹) functional groups .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods to avoid inhalation of volatile intermediates (e.g., DMF or ethyl acetate). Personal protective equipment (PPE) including nitrile gloves and lab coats is mandatory. Emergency procedures for skin contact involve immediate washing with water and consultation with a physician .

Advanced Research Questions

Q. How can computational methods guide structure-activity relationship (SAR) studies for this compound’s biological activity?

- Methodological Answer : Density Functional Theory (DFT) calculations assess electronic effects of substituents (e.g., methoxy vs. nitro groups) on binding affinity to targets like formyl peptide receptors (FPRs) . Molecular docking (using AutoDock Vina) identifies key interactions between the benzenesulfonyl group and hydrophobic pockets in protein targets, while QSAR models correlate logP values with cellular permeability .

Q. What strategies resolve contradictions in reported synthetic yields or purity across studies?

- Methodological Answer : Systematic analysis of reaction variables (e.g., solvent polarity, catalyst loading) is critical. For example, microwave-assisted synthesis (e.g., 150°C for 20 minutes vs. conventional heating for 20 hours) can improve yields by 15–20% . Purity discrepancies are addressed via HPLC with a C18 column (acetonitrile/water gradient) and spiking experiments to identify byproducts .

Q. How are cross-coupling reactions utilized in advanced derivatization of this scaffold?

- Methodological Answer : Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at the pyrrolidine ring using Pd(PPh₃)₄ catalysts and 3,4-dimethoxyphenylboronic acid. Optimized conditions include toluene/EtOH (3:1) at 105°C under nitrogen, achieving >90% conversion . For regioselective modifications, orthogonal protecting groups (e.g., tert-butoxycarbonyl, BOC) are employed before sulfonylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.